molecular formula C19H13NO B12045862 11-Phenyldibenzo[b,f][1,4]oxazepine

11-Phenyldibenzo[b,f][1,4]oxazepine

Cat. No.: B12045862
M. Wt: 271.3 g/mol
InChI Key: CGNUUPFVHAWXPI-UHFFFAOYSA-N
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Description

11-Phenyldibenzo[b,f][1,4]oxazepine is a heterocyclic compound with the molecular formula C19H13NO. It belongs to the class of oxazepines, which are seven-membered heterocycles containing one oxygen and one nitrogen atom in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Phenyldibenzo[b,f][1,4]oxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobiphenyl with phenyl chloroformate to form a carbamate intermediate, which is then cyclized using phosphorus oxychloride under microwave irradiation . This method avoids the use of toxic phosgene, making it a safer alternative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 11-Phenyldibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Uniqueness: 11-Phenyldibenzo[b,f][1,4]oxazepine is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

6-phenylbenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C19H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)20-19/h1-13H

InChI Key

CGNUUPFVHAWXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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